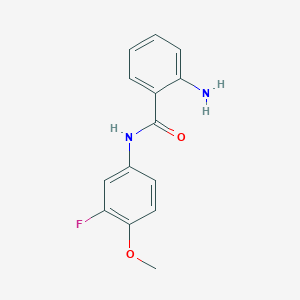
2-amino-N-(3-fluoro-4-methoxyphenyl)benzamide
Cat. No. B8604336
M. Wt: 260.26 g/mol
InChI Key: HPMBMWJVDPQNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723330B2
Procedure details


To a stirred suspension of isatoic anhydride (1.63 g, 10 mmol) in 15 mL dioxane at room temperature under nitrogen was added powdered sodium hydroxide followed by 3-fluoro-4-methoxyaniline (1.41 g, 10 mmol). The mixture was immersed in a room temperature oil bath and slowly heated to reflux. Carbon dioxide gas evolution was evident. After stirring at reflux for 2 hours, the reaction mixture was cooled to room temperature and inorganics were filtered off with dioxane. The filtrate was concentrated to dryness to a brown solid. The crude product was dissolved in a minimum of hot 95% EtOH and crystals formed upon cooling. The crystals were filtered off and rinsed with a minimum of ice cold 95% EtOH to give a tan solid (1.0 g, 39%). 1H-NMR (400 MHz, CDCl3) δ 7.66 (br s, 1H), 7.50 (dd, 1H), 7.44 (dd, 1H), 7.26 (m, 1H), 7.17 (m, 1H), 6.95 (m, 1H), 6.71 (m, 2H), 5.50 (br s, 2H), 3.89 (s, 3H).





Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[OH-].[Na+].[F:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[NH2:19].C(=O)=O>O1CCOCC1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:19][C:18]1[CH:20]=[CH:21][C:22]([O:23][CH3:24])=[C:16]([F:15])[CH:17]=1)=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was immersed in a room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
inorganics were filtered off with dioxane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness to a brown solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in a minimum of hot 95% EtOH and crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with a minimum of ice cold 95% EtOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2=CC(=C(C=C2)OC)F)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
